4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
This compound is a carbapenem-derived intermediate with a complex bicyclic β-lactam core, critical for its antibacterial activity. The structure includes:
- A 1-azabicyclo[3.2.0]hept-2-ene backbone with stereochemical configurations (4R,5S,6S) .
- A 4-nitrobenzyl ester at the C2 position, serving as a protective group for the carboxylic acid during synthesis .
- A diphenoxyphosphoryloxy substituent at C3, which may act as a leaving group or stabilize intermediates during β-lactam ring activation .
- A (R)-1-hydroxyethyl group at C6, a hallmark of carbapenems that enhances resistance to β-lactamases .
Its CAS number is 90776-59-3, and it is frequently used in the synthesis of meropenem, a broad-spectrum antibiotic .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-UEUXDIAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on the available literature.
Chemical Structure and Properties
This compound belongs to a class of bicyclic compounds that exhibit diverse biological activities. Its structure incorporates a nitrobenzyl moiety and a diphenoxyphosphoryl group, which are crucial for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate nicotinic acetylcholine receptors (nAChRs). Studies have indicated that compounds with similar structures can act as ligands for nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroprotective Effects
Research has shown that compounds targeting nAChRs can enhance neuronal survival and function. For instance, the modulation of nAChRs has been linked to improved cognitive function and neuroprotection in models of neurodegeneration .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar nitrobenzyl compounds under varying oxygen conditions. One study demonstrated selective cytotoxicity towards hypoxic cells, suggesting that these compounds could serve as prodrugs releasing active cytotoxins in low oxygen environments . This property may be beneficial in targeting tumor cells that thrive in hypoxic conditions.
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds with similar nAChR activity have shown promise in reversing cognitive deficits and promoting neurogenesis . These findings support the potential use of 4-Nitrobenzyl derivatives in treating such conditions.
- Cancer Research : The hypoxia-selective activity observed in nitrobenzyl mustard quaternary salts indicates that derivatives can be utilized in cancer therapies, particularly for tumors characterized by hypoxic microenvironments .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antibacterial Activity
One of the primary applications of this compound lies in its potential as an antibacterial agent. Research indicates that derivatives of azabicyclo compounds exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The diphenoxyphosphoryl group enhances the bioactivity of the compound, making it a candidate for further development in antibiotic therapies.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar azabicyclo compounds showed efficacy against Staphylococcus aureus, suggesting that 4-Nitrobenzyl derivatives could be effective against multi-drug resistant bacteria .
Pharmaceutical Intermediate
The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.
Application Insight: In synthetic organic chemistry, intermediates like this compound are crucial for producing active pharmaceutical ingredients (APIs). The ability to modify the diphenoxyphosphoryl moiety can lead to derivatives with improved pharmacokinetic properties .
Enzyme Inhibition
Research has indicated that compounds containing phosphonate groups can act as enzyme inhibitors. The specific structural features of 4-Nitrobenzyl make it a suitable candidate for studying enzyme inhibition mechanisms.
Example: Studies have shown that phosphonate esters can inhibit enzymes involved in bacterial cell wall synthesis, providing a pathway for developing new antibacterial agents .
Toxicological Studies
Understanding the safety profile of 4-Nitrobenzyl is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity, further studies are needed to evaluate long-term effects and safety in human models.
Data Summary:
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models |
| Chronic Toxicity | Further studies required |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to other carbapenems and β-lactam intermediates (Table 1):
Key Findings
Role of the Diphenoxyphosphoryloxy Group: The phosphoryloxy group enhances solubility in organic solvents compared to thioether analogs, facilitating synthetic modifications . However, it may reduce stability under acidic conditions compared to sulfur-containing derivatives .
Stereochemical Sensitivity : The (4R,5S,6S) configuration is essential for β-lactamase resistance. Analogs with altered stereochemistry (e.g., 2R,5R,6S in ) show reduced antibacterial activity .
Protective Group Utility: The 4-nitrobenzyl ester is preferred over tert-butyl or methyl esters due to its ease of removal via hydrogenolysis, a critical step in meropenem production .
Preparation Methods
Catalytic Cyclization Mechanism
The rhodium catalyst mediates carbene insertion into the β-lactam ring, inducing ring expansion to form the bicyclo[3.2.0] system. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Catalyst loading | 0.5–0.8 mol% Rh₂ | Higher loading accelerates reaction but risks dimerization |
| Solvent polarity | Dichloromethane | Maintains intermediate solubility while favoring cyclization |
| Temperature | 40–45°C | Balances reaction rate and thermal decomposition risks |
| Reaction time | 4–5 hours | Ensures complete consumption of diazo precursor |
Steric guidance from the (R)-1-hydroxyethyl group directs the carbene insertion to yield the desired (4R,5S,6S) configuration.
Phosphorylation and Protecting Group Strategies
Following bicyclic core formation, the 3-hydroxy group undergoes phosphorylation using diphenoxyphosphoryl chloride. This step demands anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Phosphorylation Reaction Optimization
A biphasic system (dichloromethane/aqueous NaHCO₃) enables efficient reagent mixing while neutralizing HCl byproduct. Typical conditions include:
-
Reagent ratio : 1.2 equivalents diphenoxyphosphoryl chloride relative to bicyclic alcohol
-
Temperature : 0–5°C to minimize epimerization
-
Reaction time : 2–3 hours, monitored by TLC (Rf shift from 0.25 to 0.58 in ethyl acetate/hexanes 1:1)
Post-reaction, the organic layer is washed with brine, dried over MgSO₄, and concentrated to yield the crude phosphoester.
Crystallization and Polymorph Control
Isolation of the pure title compound requires careful crystallization. Cyclohexane is added to dichloromethane solutions (1:3 v/v) to induce precipitation. Slow cooling (0.5°C/min) from 30°C to 5°C produces prismatic crystals of the thermodynamically stable Form I polymorph. Alternative solvents yield distinct solid forms:
| Solvent System | Polymorph | Morphology | Stability |
|---|---|---|---|
| CH₂Cl₂/cyclohexane | Form I | Prismatic | >2 years at RT |
| Acetone/water | Form II | Needles | Hygroscopic |
| Ethyl acetate/heptane | Form III | Amorphous | Poor filtration |
Powder X-ray diffraction (PXRD) confirms phase purity, with Form I exhibiting characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°.
Stereochemical Analysis and Byproduct Formation
Chiral HPLC (Chiralpak AD-H, 90:10 hexanes/isopropanol) resolves the desired (4R,5S,6S,R) isomer from diastereomeric byproducts. Common impurities include:
-
3-epi isomer : Resulting from partial epimerization during phosphorylation (retention time 14.2 min vs. 12.8 min for target)
-
Dephosphorylated analog : Forms via trace hydrolysis (detectable by LC-MS at m/z 457 [M+H]⁺)
Optimized quenching with ice-cold saturated NaHCO₃ reduces byproduct formation to <1.5% .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis involves sequential phosphorylation and esterification of the β-lactam core. Key steps include:
- Phosphorylation : Use diphenoxyphosphoryl chloride under anhydrous conditions at 0–5°C with triethylamine as a base. Slow reagent addition (1–2 hours) minimizes side reactions .
- Esterification : Activate the carboxylate with DCC/DMAP in dichloromethane to couple with 4-nitrobenzyl alcohol.
- Yield Optimization : Employ molecular sieves (3Å) to scavenge water and purify via flash chromatography (ethyl acetate/hexane, 3:7 ratio), achieving >95% purity by HPLC .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., confirms cis-lactam configuration) .
- HRMS : Validate molecular weight (C₂₉H₂₇N₂O₁₀P, [M+H]⁺ calc. 595.1484) .
- HPLC : Use a C18 column (acetonitrile/water, 65:35) with UV detection at 254 nm for purity assessment (>98%) .
Basic: How is the stereochemical configuration at C4, C5, and C6 reliably determined?
- NOESY NMR : Correlate spatial proximity of C4 methyl to C6 hydroxyethyl protons .
- X-ray Crystallography : Resolve absolute configuration (e.g., C5R vs. C5S discrepancies in literature) .
- Optical Rotation : Compare with standards ([α]D²⁵ = +87° in chloroform confirms R-configuration at C6) .
Advanced: How does pH influence the stability of the diphenoxyphosphoryl ester group?
- Experimental Design : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS.
- Key Finding : The ester hydrolyzes rapidly at pH >8 (t₁/₂ = 2.3 hours) due to nucleophilic attack by hydroxide ions. Stabilization requires storage at pH 5–6 (citrate buffer) .
Advanced: What methodological approaches resolve contradictions in reported biological activity data?
- Dose-Response Studies : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains using broth microdilution (CLSI guidelines).
- Metabolite Interference : Pre-treat bacterial cultures with β-lactamase inhibitors (e.g., clavulanic acid) to isolate intrinsic activity .
Advanced: How can computational modeling predict reactivity of the β-lactam ring?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess ring strain and electrophilicity.
- Frontier Molecular Orbitals : HOMO-LUMO gaps <5 eV indicate susceptibility to nucleophilic attack (e.g., by penicillin-binding proteins) .
Basic: What solvent systems are optimal for solubility and reactivity studies?
- Polar Solvents : DMSO or DMF for reactions (>50 mg/mL solubility).
- Nonpolar Storage : Dichloromethane at -20°C prevents hydrolysis .
Advanced: What are the primary degradation products under oxidative conditions?
- LC-MS/MS Analysis : Expose to H₂O₂ (3%, 24 hours) to identify:
- Degradant 1 : 4-Nitrobenzyl alcohol (m/z 154.1).
- Degradant 2 : Phosphorylated bicycloheptene fragment (m/z 327.0) .
Advanced: How does the hydroxyethyl group at C6 influence molecular conformation?
- Molecular Dynamics Simulations : Simulate in water (AMBER force field) to show:
Advanced: What strategies minimize epimerization during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
